3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid
CAS No.: 847837-31-4
Cat. No.: VC8420822
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847837-31-4 |
|---|---|
| Molecular Formula | C10H14N2O2S |
| Molecular Weight | 226.3 g/mol |
| IUPAC Name | 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H14N2O2S/c1-6-8(4-5-9(13)14)7(2)12-10(11-6)15-3/h4-5H2,1-3H3,(H,13,14) |
| Standard InChI Key | KVVJWSSSKDKJHV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)SC)C)CCC(=O)O |
| Canonical SMILES | CC1=C(C(=NC(=N1)SC)C)CCC(=O)O |
Introduction
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is a chemical compound with a molecular formula of C10H14N2O2S. It is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound incorporates a methylsulfanyl group (CH3S-) and two methyl groups attached to the pyrimidine ring, along with a propanoic acid chain.
Structural Information
The structural information for 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid includes:
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Molecular Formula: C10H14N2O2S
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SMILES: CC1=C(C(=NC(=N1)SC)C)CCC(=O)O
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InChI: InChI=1S/C10H14N2O2S/c1-6-8(4-5-9(13)14)7(2)12-10(11-6)15-3/h4-5H2,1-3H3,(H,13,14)
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InChIKey: KVVJWSSSKDKJHV-UHFFFAOYSA-N
Research Findings
Research on pyrimidine derivatives often focuses on their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. While 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid may share some of these properties, detailed studies are needed to determine its specific biological effects.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2S |
| SMILES | CC1=C(C(=NC(=N1)SC)C)CCC(=O)O |
| InChI | InChI=1S/C10H14N2O2S/c1-6-8(4-5-9(13)14)7(2)12-10(11-6)15-3/h4-5H2,1-3H3,(H,13,14) |
| InChIKey | KVVJWSSSKDKJHV-UHFFFAOYSA-N |
Table 2: Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 227.08488 | 151.2 |
| [M+Na]+ | 249.06682 | 163.2 |
| [M+NH4]+ | 244.11142 | 158.0 |
| [M+K]+ | 265.04076 | 155.9 |
| [M-H]- | 225.07032 | 151.2 |
| [M+Na-2H]- | 247.05227 | 155.1 |
| [M]+ | 226.07705 | 153.3 |
| [M]- | 226.07815 | 153.3 |
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